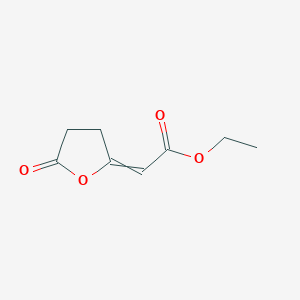octylsulfanium bromide CAS No. 56492-09-2](/img/structure/B14629853.png)
[3-(2-Hydroxybenzamido)propyl](methyl)octylsulfanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxybenzamido)propyloctylsulfanium bromide is a complex organic compound that features a sulfanium ion, an amide group, and a hydroxybenzene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxybenzamido)propyloctylsulfanium bromide typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction of 2-hydroxybenzoic acid with 3-aminopropylamine to form 3-(2-hydroxybenzamido)propylamine.
Quaternization: The next step involves the reaction of 3-(2-hydroxybenzamido)propylamine with methyl octyl sulfide in the presence of a strong acid like hydrobromic acid to form the sulfanium ion.
Bromide Addition: Finally, the bromide ion is introduced to form the final compound, 3-(2-Hydroxybenzamido)propyloctylsulfanium bromide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the quaternization step and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxybenzene moiety can undergo oxidation reactions to form quinones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The sulfanium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted sulfanium compounds.
科学研究应用
Chemistry
In chemistry, 3-(2-Hydroxybenzamido)propyloctylsulfanium bromide can be used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology
In biological research, this compound may be used to study the interactions of sulfanium ions with biological molecules, potentially leading to the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s unique structure could be explored for its potential as an antimicrobial or anticancer agent, given the biological activity of sulfanium ions.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 3-(2-Hydroxybenzamido)propyloctylsulfanium bromide involves its interaction with molecular targets such as enzymes or receptors. The sulfanium ion can interact with negatively charged sites on proteins or nucleic acids, potentially inhibiting their function or altering their activity. The hydroxybenzene moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 3-(2-Hydroxybenzamido)propyloctylsulfanium chloride
- 3-(2-Hydroxybenzamido)propyloctylsulfanium iodide
- 3-(2-Hydroxybenzamido)propyloctylsulfanium fluoride
Uniqueness
The uniqueness of 3-(2-Hydroxybenzamido)propyloctylsulfanium bromide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromide ion, in particular, may influence the compound’s reactivity and interactions compared to its chloride, iodide, and fluoride analogs.
属性
CAS 编号 |
56492-09-2 |
|---|---|
分子式 |
C19H32BrNO2S |
分子量 |
418.4 g/mol |
IUPAC 名称 |
3-[(2-hydroxybenzoyl)amino]propyl-methyl-octylsulfanium;bromide |
InChI |
InChI=1S/C19H31NO2S.BrH/c1-3-4-5-6-7-10-15-23(2)16-11-14-20-19(22)17-12-8-9-13-18(17)21;/h8-9,12-13H,3-7,10-11,14-16H2,1-2H3,(H-,20,21,22);1H |
InChI 键 |
JHTKKVZNDCQLKL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC[S+](C)CCCNC(=O)C1=CC=CC=C1O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


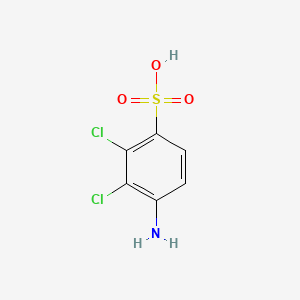
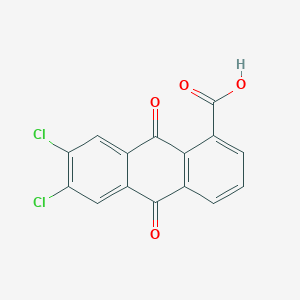
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
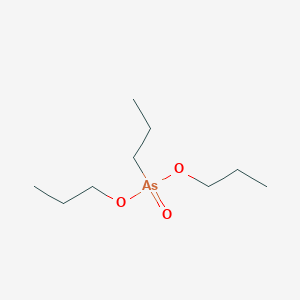
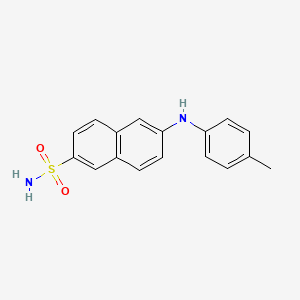
stannane](/img/structure/B14629820.png)


![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)




